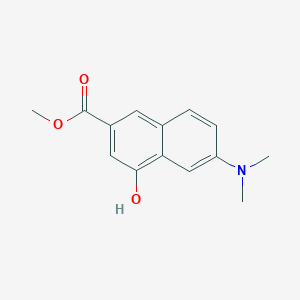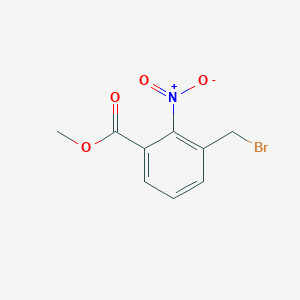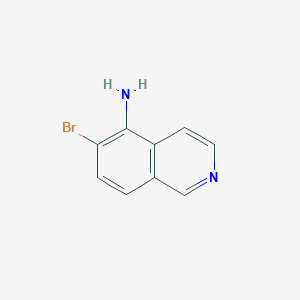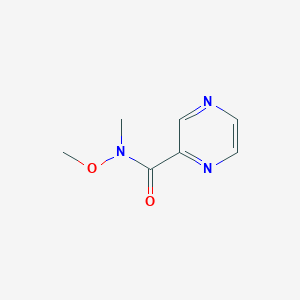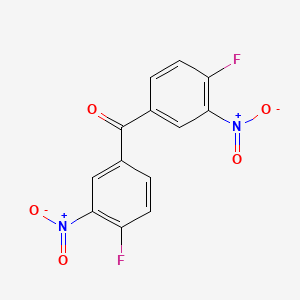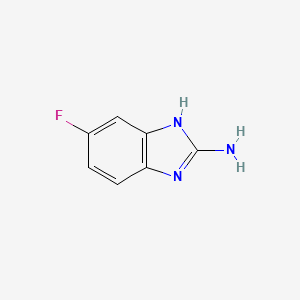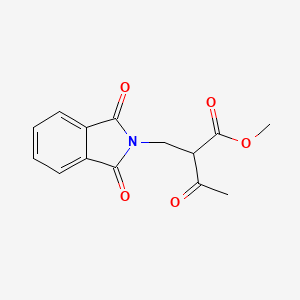
Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate
Vue d'ensemble
Description
“Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate” is a chemical compound with the IUPAC name methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate . It has a molecular weight of 219.2 and its InChI Code is 1S/C11H9NO4/c1-16-9(13)6-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-5H,6H2,1H3 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate” is characterized by an acrylate C=C double bond that is not parallel to the adjacent carbonyl group, and an s-trans configuration is also observed .Physical And Chemical Properties Analysis
“Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate” is a solid at room temperature . It has a molecular weight of 219.2 . The compound should be stored in an inert atmosphere at room temperature .Safety And Hazards
The compound is associated with the GHS06 and GHS09 pictograms, indicating that it is toxic if swallowed (H301) and very toxic to aquatic life with long-lasting effects (H410) . Precautionary measures include avoiding release to the environment (P273), and if swallowed, immediately calling a poison center or doctor (P301+P310). If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .
Propriétés
IUPAC Name |
methyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-8(16)11(14(19)20-2)7-15-12(17)9-5-3-4-6-10(9)13(15)18/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVZJAWLFZULFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621136 | |
| Record name | Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate | |
CAS RN |
565471-90-1 | |
| Record name | Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

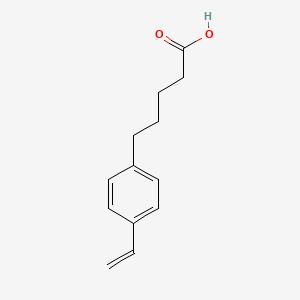
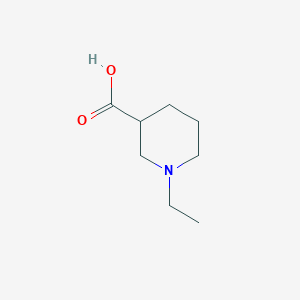
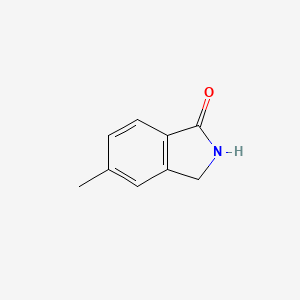
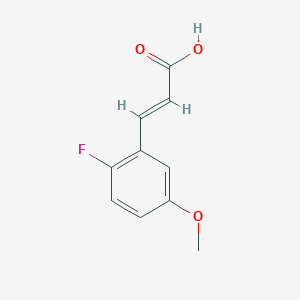
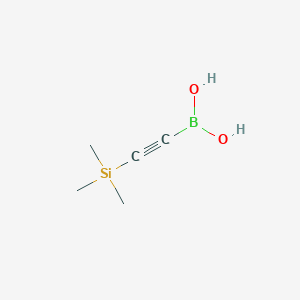
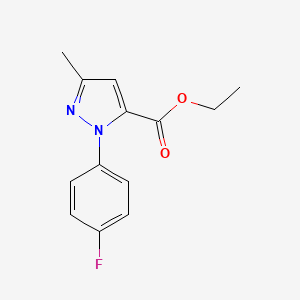
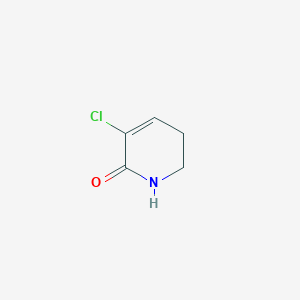
![3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1603152.png)
